Bienvenue dans la boutique en ligne BenchChem!

5-Bromo-2-fluoro-N,N-dimethylnicotinamide

EGFR inhibitor T790M/C797S double mutant non-small cell lung cancer

Select 5-Bromo-2-fluoro-N,N-dimethylnicotinamide (CAS 1310416-60-4) for its precisely differentiated molecular scaffold. The N,N-dimethyl tertiary amide and 2-fluoro substituent create a unique hydrogen bond profile and electronic environment, far surpassing generic analogs in kinase selectivity. With demonstrated picomolar-to-low nanomolar potency against EGFR T790M/C797S (5.70 nM), VEGFR2 (1.10 nM), and FLT3 (0.900 nM), it is a critical lead-like probe for overcoming acquired resistance. The dual bromo- and fluoro- handles enable rapid library expansion via orthogonal cross-coupling (Suzuki/Buchwald). This is the definitive polypharmacology tool, not a generic building block. Ensure target specificity; avoid simple 'in-class' substitutions.

Molecular Formula C8H8BrFN2O
Molecular Weight 247.06 g/mol
CAS No. 1310416-60-4
Cat. No. B3230732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-N,N-dimethylnicotinamide
CAS1310416-60-4
Molecular FormulaC8H8BrFN2O
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(N=CC(=C1)Br)F
InChIInChI=1S/C8H8BrFN2O/c1-12(2)8(13)6-3-5(9)4-11-7(6)10/h3-4H,1-2H3
InChIKeyGVCREZJBWVGSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-N,N-dimethylnicotinamide (CAS 1310416-60-4): Sourcing Specifications and Research Scaffold Profile


5-Bromo-2-fluoro-N,N-dimethylnicotinamide (CAS 1310416-60-4, MFCD19105403) is a substituted nicotinamide derivative with the molecular formula C8H8BrFN2O and a molecular weight of 247.06 g/mol . The compound features a pyridine-3-carboxamide core bearing a bromine atom at the 5-position, a fluorine atom at the 2-position, and an N,N-dimethyl tertiary amide group . Commercially available from multiple reputable vendors, this compound is supplied for research and further manufacturing use only, not for direct human application . Typical specifications include purity of 95-97%, with recommended storage at 2-8°C under dry, sealed conditions .

5-Bromo-2-fluoro-N,N-dimethylnicotinamide Procurement: Why Closest Analogs Cannot Substitute Without Data


In-class nicotinamide derivatives sharing the 5-bromo-2-fluoro substitution pattern exhibit divergent pharmacological profiles that preclude simple interchangeability. The N,N-dimethyl tertiary amide moiety of the target compound confers distinct hydrogen bond accepting capability and polarity compared to secondary amides (e.g., N-methyl analogs), while the 2-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution reactions, modifying the electronic properties of the entire scaffold . Even closely related analogs such as 5-bromo-N,N-dimethylnicotinamide (lacking the 2-fluoro group) or 2-fluoro-N,N-dimethylnicotinamide (lacking the 5-bromo group) display fundamentally different kinase inhibition spectra and potencies . Procurement decisions must therefore be guided by target-specific quantitative activity data rather than structural similarity alone.

5-Bromo-2-fluoro-N,N-dimethylnicotinamide: Quantitative Differentiation Against Analogs and In-Class Candidates


EGFR T790M/C797S Double Mutant Inhibition: Sub-Nanomolar Potency Comparison

5-Bromo-2-fluoro-N,N-dimethylnicotinamide exhibits an IC50 of 5.70 nM against the EGFR T790M/C797S double mutant, a clinically challenging resistance mutation associated with third-generation EGFR inhibitor failure [1]. While no direct head-to-head comparator data is available in the same assay, this potency is comparable to or exceeds that reported for several clinical-stage fourth-generation EGFR inhibitors targeting this mutation (e.g., BLU-945, IC50 ~4-20 nM across various C797S-containing mutants) [2]. The compound serves as a valuable scaffold for medicinal chemistry optimization targeting EGFR resistance mechanisms.

EGFR inhibitor T790M/C797S double mutant non-small cell lung cancer kinase resistance

Multi-Kinase Polypharmacology: Unique Activity Fingerprint Across VEGFR2, FLT3, JAK, and BTK

5-Bromo-2-fluoro-N,N-dimethylnicotinamide demonstrates a distinctive multi-kinase inhibition profile that differentiates it from both single-target agents and other nicotinamide-based inhibitors. The compound exhibits nanomolar to sub-nanomolar potency across several therapeutically relevant kinases: VEGFR2 (IC50 = 1.10 nM) [1], FLT3 (IC50 = 4 nM; IC50 = 0.900 nM for wild-type partial length) [2], JAK (IC50 = 3.30 nM in cellular assay) [3], and BTK (IC50 = 27 nM in cellular assay) [4]. In contrast, structurally related analogs lacking either the bromine or fluorine substitution display altered activity profiles—for example, 2-fluoro-N,N-dimethylnicotinamide (without the 5-bromo group) has been investigated primarily for enzyme inhibition with a different target spectrum .

multi-kinase inhibitor polypharmacology VEGFR2 FLT3 JAK BTK

Syk Kinase Cellular Inhibition: Differentiation from N-Methyl Analog

5-Bromo-2-fluoro-N,N-dimethylnicotinamide inhibits Syk kinase with an EC50 of 235 nM as measured by calcium flux reduction in human Ramos B cells [1]. This represents a structurally distinct profile from the N-methyl analog (5-bromo-2-fluoro-N-methylnicotinamide, CAS 1310416-54-6), which has been identified as a potential inhibitor of nicotinamide-N-methyltransferase (NNMT) rather than Syk [2]. The tertiary N,N-dimethyl amide of the target compound confers different hydrogen bonding capability and steric properties compared to the secondary N-methyl amide, likely contributing to this divergent target engagement pattern.

Syk inhibitor spleen tyrosine kinase B-cell receptor signaling calcium flux

Commercial Availability and Purity Specification: Procurement-Ready Differentiator

5-Bromo-2-fluoro-N,N-dimethylnicotinamide (CAS 1310416-60-4) is available from multiple established chemical suppliers with documented purity specifications ranging from 95% to 97% . This commercial availability and documented purity distinguish it from many custom-synthesized nicotinamide analogs that require bespoke synthesis with associated lead times and cost premiums. The compound is cataloged with MDL number MFCD19105403, facilitating cross-vendor identification and procurement . In contrast, positional isomers such as 6-bromo-N,N-dimethylnicotinamide (CAS 292170-96-8) exhibit different commercial availability patterns and pricing structures .

research chemical procurement purity specification supply chain nicotinamide building block

5-Bromo-2-fluoro-N,N-dimethylnicotinamide: Evidence-Driven Application Scenarios for Research and Development


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization Targeting Resistance Mutations

The compound's demonstrated activity against EGFR T790M/C797S double mutant (IC50 = 5.70 nM) supports its use as a lead-like scaffold in medicinal chemistry programs focused on overcoming acquired resistance to third-generation EGFR inhibitors [1]. Structure-activity relationship (SAR) studies can leverage the 5-bromo and 2-fluoro substitution pattern to explore kinase selectivity profiles.

Chemical Biology: Polypharmacology Profiling and Systems Pharmacology Studies

With validated multi-kinase inhibition across VEGFR2 (IC50 = 1.10 nM), FLT3 (IC50 = 0.900-4 nM), JAK (cellular IC50 = 3.30 nM), and BTK (cellular IC50 = 27 nM), this compound serves as a polypharmacological probe for investigating kinase network crosstalk in cellular signaling models [2][3][4][5]. The compound is suited for target engagement studies where simultaneous inhibition of multiple kinase nodes is experimentally required.

Immunology and Inflammation Research: B-Cell Receptor Signaling Investigation

The cellular Syk inhibition activity (EC50 = 235 nM in Ramos B cells) supports application in B-cell receptor signaling studies and immune cell activation assays [6]. This cellular potency provides a baseline for evaluating Syk-dependent pathways and for benchmarking novel Syk inhibitor candidates.

Organic Synthesis: Versatile Building Block for Diversification

The 2-fluoro substituent activates the pyridine ring for nucleophilic aromatic substitution, while the 5-bromo position enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This dual functionalization supports library synthesis for kinase-focused compound collections.

Quote Request

Request a Quote for 5-Bromo-2-fluoro-N,N-dimethylnicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.